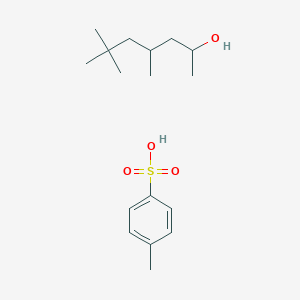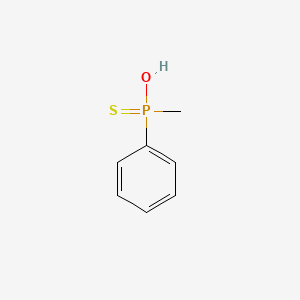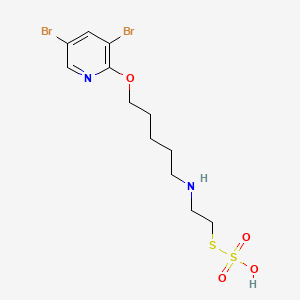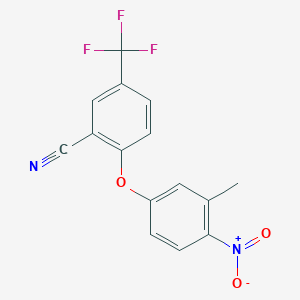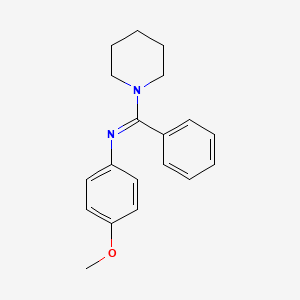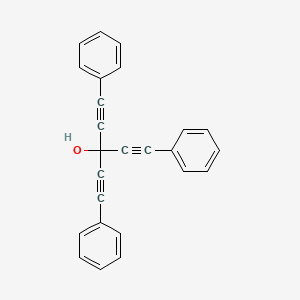
1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol is a complex organic compound characterized by its unique structure, which includes phenyl groups and ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of phenylacetylene with a suitable diynol precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which 1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-1,4-pentadien-3-one
- 1,5-Diphenyl-3-pentanol
- Dibenzylideneacetone
Uniqueness
1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol is unique due to its combination of phenyl and ethynyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
50428-40-5 |
|---|---|
Molecular Formula |
C25H16O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,5-diphenyl-3-(2-phenylethynyl)penta-1,4-diyn-3-ol |
InChI |
InChI=1S/C25H16O/c26-25(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-15,26H |
InChI Key |
LIVFKPCWZMFWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


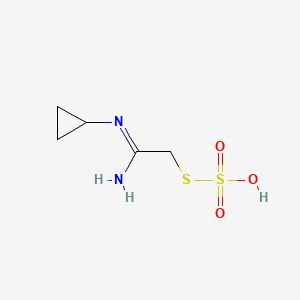
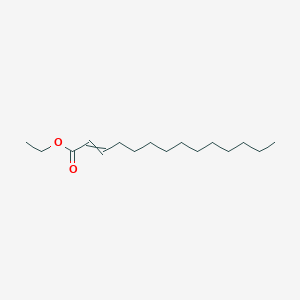
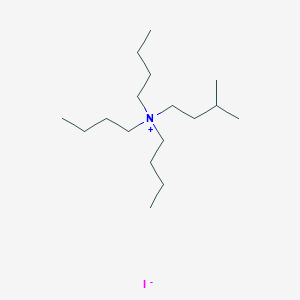

![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
